molecular formula C18H22N4OS2 B4269406 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4269406
M. Wt: 374.5 g/mol
InChI Key: HTUDUQJUXHYNOV-UHFFFAOYSA-N
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Description

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. The starting materials often include 1-ethyl-3,5-dimethylpyrazole, 2-mercapto-7-methyl-5,6,7,8-tetrahydrobenzothiophene, and appropriate pyrimidine precursors. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro1

    Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying heterocyclic chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure.

    Medicine: Exploration as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-7-methyl-5,6,7,8-tetrahydrobenzothiophene
  • 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-5,6,7,8-tetrahydrobenzothiophene

Uniqueness

The uniqueness of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of structural features from pyrazole, benzothiophene, and pyrimidine. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS2/c1-5-21-11(4)15(10(3)20-21)22-17(23)14-12-7-6-9(2)8-13(12)25-16(14)19-18(22)24/h9H,5-8H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUDUQJUXHYNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N2C(=O)C3=C(NC2=S)SC4=C3CCC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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